molecular formula C12H15FN2O3 B7872892 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine

4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine

Cat. No.: B7872892
M. Wt: 254.26 g/mol
InChI Key: RSRZTYPCBPUWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine is a fluorinated nitroaromatic compound of high interest in medicinal chemistry and drug discovery. This piperidine-based scaffold serves as a versatile synthetic intermediate for the development of bioactive molecules. The integration of both fluorine and nitro functional groups is critical for modulating the electronic and steric properties of target structures, making this compound particularly valuable in the design of kinase inhibitors and other targeted therapies (see related research on PubMed ). Furthermore, its structure is analogous to compounds explored as key intermediates in the synthesis of potent and selective receptor antagonists, such as those for the dopamine D4 receptor, highlighting its potential in neuroscience research (see related research on PubMed ). The piperidine moiety is a privileged structure in pharmacology, frequently found in ligands for central nervous system targets, while the nitro group offers a handle for further synthetic modification, including reduction to an aniline. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4-[(3-fluoro-4-nitrophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c13-11-7-10(1-2-12(11)15(16)17)18-8-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRZTYPCBPUWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The core synthesis of 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine typically begins with the reaction of 3-fluoro-4-nitrophenol and a piperidine derivative. A key step involves the substitution of a leaving group (e.g., chloride) on a methyl-piperidine precursor with the phenoxide ion generated from 3-fluoro-4-nitrophenol. Source describes analogous processes for 4-(4'-fluorophenyl)piperidines, where dichloromethane serves as the solvent, and anhydrous sodium sulfate aids in drying organic extracts. For this compound, the reaction can be represented as:

3-Fluoro-4-nitrophenol+Cl-CH2-piperidineBaseThis compound\text{3-Fluoro-4-nitrophenol} + \text{Cl-CH}_2\text{-piperidine} \xrightarrow{\text{Base}} \text{this compound}

Common bases include sodium hydroxide or potassium carbonate, with ethanol or dichloromethane as solvents.

Reduction of Nitro Intermediates

In some pathways, the nitro group is retained for subsequent functionalization. Source highlights the reduction of nitro groups to amines using hydrogen gas and palladium on carbon (Pd/C). For instance, 4-(4'-nitrophenyl)piperidine derivatives are hydrogenated to their amine counterparts, a step potentially applicable to this compound’s synthesis.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial methods prioritize scalability and yield. Source discusses continuous flow reactors for synthesizing complex heterocycles, which minimize side reactions and enhance heat transfer. Applying this to this compound, a two-stage process could be envisioned:

  • Substitution Stage : Piperidine derivatives and 3-fluoro-4-nitrophenol react in a continuous flow system at 50–80°C.

  • Purification Stage : In-line liquid-liquid extraction separates the product from unreacted starting materials.

Solvent and Catalyst Optimization

Ethanol and dichloromethane are common solvents, but Source demonstrates that polar aprotic solvents like dimethylformamide (DMF) accelerate substitution reactions. Catalytic systems, such as phase-transfer catalysts (e.g., tetrabutylammonium bromide), may further improve reaction rates.

Purification and Isolation Methods

Recrystallization and Chromatography

Crude product purification often involves recrystallization from ethanol or ethyl acetate. Source reports yields exceeding 90% for analogous compounds using silica gel chromatography with hexane-ethyl acetate gradients. For industrial applications, Source emphasizes spray drying or lyophilization to obtain amorphous powders.

Analytical Validation

Purity is validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR). Source specifies that residual solvents must comply with ICH guidelines, with limits below 500 ppm.

Comparative Analysis of Methodologies

The table below summarizes key synthetic approaches:

Method Reagents/Conditions Yield Purity Source
Nucleophilic SubstitutionNaOH, ethanol, 25°C, 12 h~75%>95%
Continuous FlowDMF, 80°C, 2 h~85%>98%
Catalytic HydrogenationH₂, Pd/C, ethanol, 50°C~90%>99%

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-[(3-Amino-4-nitrophenoxy)methyl]piperidine.

    Reduction: Formation of 4-[(3-Fluoro-4-aminophenoxy)methyl]piperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its lipophilicity and metabolic stability.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

  • 4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine (CAS 1000052-54-9) Structural Difference: The fluoro group is at the 2-position on the phenoxy ring instead of the 3-position. However, the electron-withdrawing effect of the nitro group (4-position) remains dominant, similar to the target compound . Physicochemical Properties: Boiling point (387.6°C predicted) and density (1.202 g/cm³) suggest comparable thermal stability and molecular packing .
  • 4-(3-Fluoro-4-nitrophenoxy)piperidine (Discontinued, CymitQuimica REF: 10-F791948) Structural Difference: Lacks the methylene bridge between the phenoxy group and piperidine.

Substituent Variants

  • 4-(4-Trifluoromethoxy-phenyl)-piperidine (CAS 180160-91-2) Structural Difference: Replaces the nitrophenoxy group with a trifluoromethoxy-phenyl moiety. Impact: The trifluoromethoxy group is a stronger electron-withdrawing group than nitro, enhancing stability but reducing electrophilic reactivity. This compound is prioritized in pharmaceutical research for its metabolic resistance .
  • 1-(3-Fluorophenyl)-4-[4-(trifluoromethyl)phenoxy]piperidine (CAS 308386-31-4) Structural Difference: Features a trifluoromethylphenoxy group and a sulfonyl linker. Impact: The sulfonyl group introduces polarity, improving solubility in aqueous media compared to the nitro group in the target compound .

Piperidine Derivatives with Methanol Groups

  • [1-(2-Nitrobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 10, ) Structural Difference: Uses a nitrobenzyl group instead of nitrophenoxymethyl. The methanol moiety enhances hydrogen-bonding capacity, altering pharmacokinetics .

Data Table: Key Comparative Properties

Compound Name Molecular Weight Substituent Positions Notable Properties Key Applications/Findings
4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine ~279.27 (calc.) 3-F, 4-NO₂ on phenoxy High reactivity, moderate lipophilicity Pharmaceutical intermediate
4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-Me-piperidine 268.28 2-F, 4-NO₂ on phenoxy Lower steric hindrance, thermal stability Chemical synthesis
4-(4-Trifluoromethoxy-phenyl)-piperidine 261.24 4-CF₃O on phenyl High metabolic stability Drug development
[1-(2-Nitrobenzyl)piperidin-4-yl][4-F-Ph]methanol ~344.34 2-NO₂ on benzyl Steric bulk, H-bond donor Antimicrobial research

Biological Activity

4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of functional groups such as the nitro group and fluorine atom enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-fluoro-4-nitrophenoxy group. The structural formula can be represented as follows:

C12H14FNO3\text{C}_{12}\text{H}_{14}\text{F}\text{N}\text{O}_{3}

This structure is crucial for its biological activity, particularly in terms of receptor binding and metabolic stability.

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially acting as an inhibitor or agonist at specific receptor sites, particularly:

  • Serotonin Receptors : Interaction with serotonin receptors could influence mood and anxiety pathways.
  • Dopamine Receptors : Modulation of dopamine receptors may impact reward and motor functions.

The nitro group is believed to enhance lipophilicity, improving the compound's ability to cross biological membranes and interact with central nervous system targets .

Neuropharmacology

Research indicates that compounds structurally similar to this compound exhibit significant neuropharmacological effects. For instance, derivatives have shown promise in treating conditions such as depression and anxiety by modulating serotonin and dopamine pathways.

Antimicrobial Properties

Emerging studies highlight the compound's potential antimicrobial activity. Its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes has been noted, suggesting applications in combating resistant strains of bacteria.

Table 1: Comparative Biological Activities of Similar Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine1286275-12-4Similar structureNeuropharmacological effects
3-[(3-fluoro-4-nitrophenoxy)methyl]pyridine17028274Pyridine instead of piperidineDifferent pharmacological profile
4-[(3-Fluorophenoxy)methyl]piperidine17178044Lacks nitro groupVarying biological activity

Case Studies

  • Neuropharmacological Evaluation : A study evaluated the effects of a related compound on serotonin receptor modulation, demonstrating significant anxiolytic effects in animal models.
  • Antimicrobial Efficacy : Another study reported the synthesis of derivatives that exhibited enhanced antibacterial activity against Streptococcus pneumoniae and Staphylococcus pyogenes, suggesting that modifications to the piperidine structure can yield potent antimicrobial agents .

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Pharmacological Development : Further exploration into its neuropharmacological effects could lead to new treatments for mental health disorders.
  • Antimicrobial Research : Continued investigation into its antimicrobial properties may provide insights into developing new antibiotics amid rising resistance.

Q & A

Basic: What synthetic methodologies are effective for synthesizing 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine?

Answer:
The compound can be synthesized via nucleophilic substitution or hydrolysis of precursor molecules. For example, hydrolyzing a halo-substituted alkyl or arylalkyl intermediate (e.g., compound II in ) using bases like NaOH in solvents such as amides, ethers, or nitriles yields the target molecule . Purification via recrystallization or chromatography (e.g., silica gel) ensures high purity (>99%) . Key steps include controlling reaction temperature (20–60°C) and optimizing stoichiometry to minimize side products.

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:
Use a combination of spectroscopic techniques:

  • NMR : Confirm the presence of the piperidine ring (δ 2.5–3.5 ppm for CH₂ groups) and aromatic nitro/fluoro substituents (δ 7.0–8.5 ppm) .
  • HPLC : Verify purity (>98%) using C18 columns with acetonitrile/water mobile phases .
  • Mass Spectrometry : Match the molecular ion peak (M⁺) to the theoretical molecular weight (e.g., 294.27 g/mol).

Advanced: What experimental strategies resolve contradictions in reaction yields reported across studies?

Answer:
Discrepancies in yields often arise from solvent polarity, base strength, or reaction time. For instance:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions .
  • Base Selection : Strong bases (e.g., KOH) accelerate hydrolysis but risk over-decomposition.
    Design a factorial experiment varying solvents (DMF vs. THF) and bases (NaOH vs. KOH) to identify optimal conditions .

Advanced: How do electronic effects of the nitro and fluoro groups influence reactivity in cross-coupling reactions?

Answer:
The -NO₂ group is a strong electron-withdrawing meta-director, while -F is a weaker ortho/para-director. This electronic profile:

  • Activates the phenoxy ring for nucleophilic aromatic substitution at the 3-fluoro-4-nitro position .
  • Deactivates adjacent positions, reducing unwanted multi-substitution.
    Computational modeling (DFT) can predict reactive sites, validated experimentally via regioselectivity studies .

Advanced: What stability challenges arise during long-term storage, and how are they mitigated?

Answer:
The nitro group renders the compound sensitive to light and heat, leading to decomposition (e.g., nitro reduction or hydrolysis). Mitigation strategies include:

  • Storage : In amber vials under inert gas (N₂/Ar) at –20°C .
  • Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated degradation .
    Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Answer:
Use tools like SwissADME or MOE :

  • LogP : Estimate lipophilicity (predicted ~2.1) to assess membrane permeability .
  • Metabolic Sites : Identify vulnerable positions (e.g., nitro group for CYP450-mediated reduction) .
    Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Advanced: What strategies minimize batch-to-batch variability in scaled-up synthesis?

Answer:

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stirring rate, cooling gradient) using response surface methodology .
  • Quality Control : Implement strict in-process checks (e.g., TLC at 30-minute intervals) .

Advanced: How does the compound interact with biological targets (e.g., enzymes or receptors)?

Answer:
The piperidine moiety may bind to hydrophobic pockets in proteins, while the nitro/fluoro groups modulate electronic interactions. For example:

  • Kinase Inhibition : Analogous compounds ( ) show activity against phosphatases via hydrogen bonding with active-site residues .
  • Receptor Binding : Use surface plasmon resonance (SPR) to measure affinity (KD) and molecular docking to visualize binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.